1,3,5-Trimethoxy-10-methylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its three methoxy groups and a methyl group attached to the acridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-trimethoxybenzene and 10-methylacridone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridine core.
Methylation: The final step involves the methylation of the acridine core to introduce the methyl group at the 10th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and substituted acridines.
Scientific Research Applications
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimalarial properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An antiseptic and antiprotozoal agent.
9-Aminoacridine: Used as a mutagen in genetic research.
Uniqueness
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
52911-52-1 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1,3,5-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO4/c1-18-12-8-10(20-2)9-14(22-4)15(12)17(19)11-6-5-7-13(21-3)16(11)18/h5-9H,1-4H3 |
InChI Key |
UUHHQGKHUGSYGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)OC)OC)C(=O)C3=C1C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.